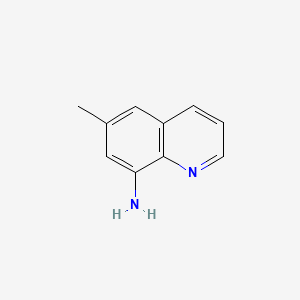

6-Methylquinolin-8-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKYERLVLCYWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6071532 | |

| Record name | 8-Quinolinamine, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68420-93-9 | |

| Record name | 6-Methyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68420-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068420939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinamine, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6071532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methylquinolin-8-amine CAS number and supplier

An In-Depth Technical Guide to 6-Methylquinolin-8-amine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Methylquinolin-8-amine (CAS No. 68420-93-9), a substituted quinolin-8-amine. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document leverages established principles of quinoline chemistry and draws parallels from closely related analogues to offer a robust resource for researchers. The guide covers physicochemical properties, proposes a detailed synthetic pathway, discusses potential applications in drug discovery and materials science, and outlines essential safety and handling protocols. This document is intended for an audience of researchers, scientists, and drug development professionals interested in the rich chemical landscape of quinoline derivatives.

Introduction: The Significance of the Quinolin-8-amine Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties. Within this class, the quinolin-8-amine core is of particular interest. Its bidentate chelating ability, involving the amino nitrogen and the quinoline nitrogen, allows it to form stable complexes with a variety of metal ions. This property is central to the mechanism of action for many of its derivatives.

Historically, 8-aminoquinolines are best known for their potent antimalarial activity; the drug primaquine, for instance, is a cornerstone for the eradication of the dormant liver stages of Plasmodium vivax and P. ovale[1]. Beyond malaria, research has revealed that derivatives of this scaffold possess a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antiviral, and antifungal properties[2][3]. The introduction of substituents, such as a methyl group at the 6-position, can significantly modulate the compound's steric and electronic properties, thereby influencing its bioactivity, solubility, and metabolic stability. This guide focuses on the specific isomer, 6-Methylquinolin-8-amine, providing a foundational understanding for its potential exploration in various scientific domains.

Physicochemical and Structural Properties

Table 1: Physicochemical Properties of 6-Methylquinolin-8-amine and Related Analogues

| Property | 6-Methylquinolin-8-amine | 8-Aminoquinoline[1] | 2-Methyl-8-aminoquinoline[4] | 6-Methylquinoline[5] |

| CAS Number | 68420-93-9[6] | 578-66-5 | 18978-78-4 | 91-62-3 |

| Molecular Formula | C₁₀H₁₀N₂[6] | C₉H₈N₂ | C₁₀H₁₀N₂ | C₁₀H₉N |

| Molecular Weight | 158.20 g/mol | 144.18 g/mol | 158.20 g/mol | 143.19 g/mol |

| Appearance | Predicted: Pale yellow to brown solid | Pale yellow solid | Solid | Liquid |

| Melting Point | Predicted: > 65 °C | 65 °C | Not specified | Not applicable |

| Boiling Point | Predicted: > 256 °C | Not specified | Not specified | 256-260 °C |

| Solubility | Predicted: Soluble in organic solvents (DMSO, MeOH, Chloroform), sparingly soluble in water | Sparingly soluble in water | 19 µg/mL in water (pH 7.4) | Insoluble in water |

| pKa | Predicted: 4.5 - 5.5 (quinolinium ion) | Not specified | Not specified | Not specified |

Synthetic Strategy: A Proposed Route to 6-Methylquinolin-8-amine

The synthesis of substituted quinolines is a well-established field in organic chemistry. A plausible and efficient route to 6-Methylquinolin-8-amine can be designed based on the classic Skraup synthesis, followed by regioselective nitration and subsequent reduction. This multi-step process offers a logical and experimentally validated approach.

Causality Behind Experimental Choices:

The choice of the Skraup synthesis is predicated on its reliability for constructing the quinoline core from anilines. Starting with p-toluidine ensures the methyl group is correctly positioned at the 6-position of the resulting quinoline ring. The subsequent nitration step is directed by the existing methyl group, and while a mixture of isomers is possible, the 8-nitro isomer is a known product. The final reduction of the nitro group to an amine is a standard and high-yielding transformation, commonly achieved through catalytic hydrogenation or using metal catalysts in acidic media.

Detailed Step-by-Step Methodology:

Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction

-

To a cooled (0 °C) mixture of concentrated sulfuric acid (H₂SO₄) and glycerol, add p-toluidine portion-wise while maintaining the temperature below 10 °C.

-

Add a mild oxidizing agent, such as arsenic pentoxide or nitrobenzene, to the mixture.

-

Heat the reaction mixture cautiously to initiate the exothermic reaction. Once started, maintain the temperature at approximately 140-150 °C for 3-4 hours.

-

After cooling, pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide (NaOH) solution until strongly alkaline.

-

Perform a steam distillation to isolate the crude 6-methylquinoline.

-

Extract the distillate with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 6-methylquinoline.

Step 2: Nitration of 6-Methylquinoline to 6-Methyl-8-nitroquinoline

-

Dissolve 6-methylquinoline in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice. The nitro derivative will precipitate.

-

Filter the solid, wash with copious amounts of cold water until the filtrate is neutral, and dry the product. Separation of the 8-nitro isomer from other potential isomers (e.g., 5-nitro) may be required, typically achieved by fractional crystallization or column chromatography.

Step 3: Reduction of 6-Methyl-8-nitroquinoline to 6-Methylquinolin-8-amine

-

Dissolve 6-methyl-8-nitroquinoline in ethanol or acetic acid.

-

Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂/HCl, heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction and neutralize with a strong base (e.g., NaOH or NH₄OH) to precipitate the crude amine.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 6-Methylquinolin-8-amine.

Visualization of Synthetic Workflow

Caption: Proposed synthetic route to 6-Methylquinolin-8-amine.

Potential Applications in Research and Drug Development

The 6-Methylquinolin-8-amine scaffold is a valuable building block for creating novel compounds with diverse applications.

-

Medicinal Chemistry and Drug Discovery: The primary utility of this compound lies in its potential as a precursor for new therapeutic agents. By modifying the 8-amino group, researchers can synthesize libraries of compounds for screening against various diseases. Key areas of interest include:

-

Antimalarials: As an analogue of primaquine, new derivatives could be developed to combat drug-resistant malaria strains or to offer improved safety profiles[1].

-

Anticancer Agents: The quinoline core is present in numerous anticancer drugs. Derivatives of 6-Methylquinolin-8-amine could be designed to inhibit specific kinases, interfere with DNA replication, or induce apoptosis in cancer cells[3].

-

Neuroprotective Agents: The metal-chelating properties of the 8-aminoquinoline scaffold are relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dyshomeostasis and oxidative stress are implicated in pathogenesis[2][7].

-

-

Materials Science: Quinoline derivatives are known for their fluorescent properties. 6-Methylquinolin-8-amine can serve as a ligand for creating metal complexes that may function as fluorescent probes for ion detection or as components in organic light-emitting diodes (OLEDs)[2].

Safety, Handling, and Storage

As a substituted aromatic amine, 6-Methylquinolin-8-amine requires careful handling to minimize exposure.

-

GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral)[6].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Suppliers of Substituted Quinolines

While 6-Methylquinolin-8-amine (CAS No. 68420-93-9) is not widely listed by major chemical suppliers, researchers interested in this or related scaffolds can inquire with companies that specialize in custom synthesis or offer a broad range of aromatic building blocks. Reputable suppliers for related quinoline derivatives include:

-

Sigma-Aldrich (Merck)

-

Thermo Fisher Scientific (Alfa Aesar)

-

TCI Chemicals

-

Combi-Blocks

-

Enamine

These vendors can be a valuable resource for sourcing starting materials or for obtaining the target compound through custom synthesis services.

Conclusion

6-Methylquinolin-8-amine represents a promising yet underexplored chemical entity. Its structural similarity to a class of compounds with proven and diverse biological activities makes it a compelling target for synthesis and evaluation in drug discovery and materials science programs. This guide provides a foundational framework, from a plausible synthetic route to key safety information, to empower researchers to confidently engage with this and other related quinolin-8-amine derivatives.

References

-

Di Giovanni, S., Mazzone, C., Riela, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1089. Available from: [Link]

-

Abbas, A., El-Sayed, R., & El-Henawy, A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7356. Available from: [Link]

-

Wikipedia contributors. (n.d.). 8-Aminoquinoline. Wikipedia. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140457, 2-Methyl-8-aminoquinoline. PubChem. Available from: [Link]

-

Singh, P. P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3123–3136. Available from: [Link]

-

Gaikwad, D. D., et al. (2014). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. ResearchGate. Available from: [Link]

-

Biosynce. (n.d.). China Quinoline Manufacturers Suppliers Factory. Available from: [Link]

-

Tong, X., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemical and Biological Technologies in Agriculture, 12(1), 134. Available from: [Link]

-

Multichem. (n.d.). 8-Hydroxyquinoline Dealer and Distributor. Available from: [Link]

-

Kadela-Tomanek, M., et al. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 29(20), 4875. Available from: [Link]

-

Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6296. Available from: [Link]

- Google Patents. (n.d.). CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

Sokal, A., et al. (2022). Examples of some 5-substituted 8-hydroxyquinoline derivatives. ResearchGate. Available from: [Link]

-

Wang, H., et al. (2024). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available from: [Link]

-

Chemsrc. (n.d.). 8-Amino-6-methoxyquinoline. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11910, 8-Methylquinoline. PubChem. Available from: [Link]

Sources

- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-メチルキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 6-Methylquinolin-8-amine in organic solvents

An In-depth Technical Guide to the Solubility of 6-Methylquinolin-8-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Methylquinolin-8-amine, a key intermediate in various synthetic applications. Recognizing the critical role of solubility in process development, reaction optimization, and purification, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a predictive framework for solubility based on molecular structure and solvent properties, alongside a detailed, self-validating experimental protocol for precise quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in organic media.

Introduction: The Physicochemical Landscape of 6-Methylquinolin-8-amine

6-Methylquinolin-8-amine (CAS No. 68420-93-9) is a heterocyclic aromatic amine with a molecular formula of C₁₀H₁₀N₂ and a molecular weight of 158.2 g/mol .[1] Its structure, featuring a quinoline backbone substituted with a methyl group at position 6 and an amino group at position 8, dictates its chemical personality and, consequently, its solubility. The quinoline ring system imparts significant aromatic and hydrophobic character, while the primary amine at the C8 position introduces basicity and the capacity for hydrogen bonding.[2] The methyl group at C6 further enhances its lipophilicity.

Understanding the solubility of this compound is paramount for its effective use. In drug development, solubility directly impacts bioavailability and formulation strategies.[3][4] In synthetic chemistry, it governs the choice of reaction media, influences reaction kinetics, and is fundamental to designing efficient extraction and crystallization protocols for purification. This guide provides the foundational knowledge and practical tools to master these challenges.

Theoretical Framework: Predicting Solubility from First Principles

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of 6-Methylquinolin-8-amine in a given organic solvent is determined by the balance of intermolecular forces between the solute and solvent molecules. A significant change in solvation energy, which is influenced by both the solute's structure and the solvent's polarity, is a key determinant of solubility.[5]

Key Molecular Features Influencing Solubility:

-

Quinoline Ring System: This large, bicyclic aromatic structure is predominantly nonpolar and hydrophobic. It readily engages in van der Waals forces and π-π stacking interactions, favoring solubility in nonpolar and aromatic solvents.

-

8-Amino Group (-NH₂): This is a polar, basic functional group. The two N-H bonds can act as hydrogen bond donors, and the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This group promotes solubility in polar, hydrogen-bond-capable (protic) solvents. Its basicity also allows for salt formation in acidic media, dramatically increasing aqueous solubility.[6]

-

6-Methyl Group (-CH₃): This is a nonpolar, electron-donating group that slightly increases the molecule's overall size and lipophilicity, favoring solubility in nonpolar solvents.

The interplay of these features means that 6-Methylquinolin-8-amine is an amphiphilic molecule, possessing both polar and nonpolar characteristics. Its solubility will be highest in solvents that can effectively solvate both the hydrophobic ring system and the polar amine group.

Predicted Solubility Profile of 6-Methylquinolin-8-amine

The following table summarizes the predicted solubility in common organic solvent classes. These predictions should be confirmed experimentally using the protocol provided in Section 5.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the -NH₂ group. The alkyl portion of the alcohol can interact with the quinoline ring. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | These solvents have large dipole moments and can solvate the polar -NH₂ group via dipole-dipole interactions. Their organic nature allows for favorable interaction with the aromatic ring system. Studies on similar heterocyclic compounds show high solubility in DMF.[4] |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are good hydrogen bond acceptors and have sufficient polarity to interact with the amine group, while also effectively solvating the nonpolar ring structure. |

| Aromatic | Toluene, Benzene, Xylenes | Moderate to Low | Favorable π-π stacking interactions can occur between the solvent and the quinoline ring. However, these nonpolar solvents cannot effectively solvate the polar -NH₂ group, limiting overall solubility. |

| Nonpolar Aliphatic | Hexanes, Heptane, Cyclohexane | Low to Insoluble | Dominated by weak van der Waals forces, these solvents cannot overcome the solute-solute interactions of the more polar 6-Methylquinolin-8-amine. |

| Ethers | Diethyl Ether | Low | While the ether oxygen can act as a hydrogen bond acceptor, the overall nonpolar character of the solvent is not ideal for solvating the amine group effectively. |

Visualizing Intermolecular Interactions

The following diagram illustrates the key intermolecular forces governing the solubility of 6-Methylquinolin-8-amine in different classes of organic solvents.

Caption: Intermolecular forces between 6-Methylquinolin-8-amine and solvent classes.

Experimental Protocol: Gravimetric Determination of Solubility

This section provides a rigorous, step-by-step protocol for the quantitative determination of solubility. The gravimetric method, which involves preparing a saturated solution and determining the mass of dissolved solute, is robust and widely applicable.

5.1. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

-

Ventilation: Handle 6-Methylquinolin-8-amine and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][10]

-

Hazard Information: 6-Methylquinolin-8-amine and its analogs may cause skin, eye, and respiratory irritation.[11][12] Avoid contact with skin and eyes and prevent dust formation.[13] Consult the Safety Data Sheet (SDS) for all chemicals before use.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

5.2. Materials and Equipment

-

6-Methylquinolin-8-amine (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Temperature probe

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Pre-weighed glass sample pans or watch glasses

-

Drying oven or vacuum oven

5.3. Step-by-Step Methodology

This protocol is adapted from standard laboratory procedures for solubility determination.[4][14]

-

Preparation of Solvent:

-

Place a known volume (e.g., 2.0 mL) of the selected organic solvent into a glass vial.

-

Allow the vial to equilibrate to the desired experimental temperature (e.g., 25 °C) in the thermostatic shaker.

-

-

Creation of a Saturated Solution:

-

Add a pre-weighed excess amount of solid 6-Methylquinolin-8-amine to the vial. An "excess" ensures that undissolved solid remains, confirming saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in the thermostatic shaker and agitate at a constant speed for a predetermined equilibration period (e.g., 24-48 hours). This duration should be sufficient to ensure the solution has reached equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe.

-

Quickly attach a 0.45 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed (tared) volumetric flask or sample pan. Record the exact weight of the empty container.

-

-

Mass Determination of Solute:

-

Weigh the container with the collected filtrate to determine the mass of the saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or by placing it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight of the dried solid (6-Methylquinolin-8-amine) is achieved.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

-

Mass of dissolved solute (m_solute): (Weight of container + dried solute) - (Weight of empty container).

-

Mass of solvent (m_solvent): (Weight of container + filtrate) - (Weight of container + dried solute).

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100.

-

To convert to g/100 mL, multiply by the density of the solvent at the experimental temperature.

-

5.4. System Validation and Trustworthiness

-

Equilibrium Confirmation: To ensure equilibrium was reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility values should be consistent for the later time points.

-

Reproducibility: The experiment should be performed in triplicate for each solvent and temperature to ensure the reliability of the results and to calculate standard deviation.

-

Temperature Control: Precise temperature control is critical as solubility is highly temperature-dependent.[4] Continuously monitor the temperature throughout the experiment.

Conclusion

The solubility of 6-Methylquinolin-8-amine is a complex function of its amphiphilic molecular structure. While theoretical principles provide a strong predictive framework, suggesting high solubility in polar aprotic and halogenated solvents and moderate solubility in polar protic solvents, precise quantitative data is essential for process optimization. The detailed gravimetric protocol provided in this guide offers a robust and reliable method for researchers to obtain this critical data. By combining a sound theoretical understanding with rigorous experimental practice, scientists and developers can effectively control the behavior of 6-Methylquinolin-8-amine, accelerating research and ensuring the development of efficient and scalable chemical processes.

References

-

PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025, August 10). Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 8-Aminoquinolin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses Procedure: 6-methoxy-8-nitroquinoline. (n.d.). Retrieved from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Retrieved from [Link]

-

CIBTech. (n.d.). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. Retrieved from [Link]

-

Abah, J. I., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry, 2, 174. Retrieved from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3). Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

-

Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Chemistry with Mrs. K. (2014, April 10). 3B 6.5 Physical Properties of Amines. YouTube. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. 6-Methyl-8-quinolinamine | 68420-93-9 [amp.chemicalbook.com]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cibtech.org [cibtech.org]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemos.de [chemos.de]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 12. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. www1.udel.edu [www1.udel.edu]

A Theoretical Deep Dive into 6-Methylquinolin-8-amine: A DFT-Driven Guide for Drug Discovery

This technical guide provides a comprehensive framework for the theoretical investigation of 6-Methylquinolin-8-amine using Density Functional Theory (DFT). It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecule's physicochemical properties, reactivity, and potential as a pharmaceutical scaffold. By synthesizing established computational protocols with expert insights, this document serves as both a methodological blueprint and an interpretive guide.

Strategic Imperative: Why 6-Methylquinolin-8-amine Warrants Theoretical Scrutiny

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The 8-aminoquinoline moiety, in particular, is a well-established pharmacophore, crucial for the efficacy of drugs like primaquine.[1] The introduction of a methyl group at the 6-position of this scaffold is a strategic modification intended to modulate the electronic and steric properties of the molecule. This can influence its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.

Predicting these influences experimentally is a resource-intensive endeavor. Theoretical studies employing DFT offer a powerful, cost-effective alternative to pre-screen and rationalize the behavior of such novel derivatives. DFT allows us to build a detailed understanding of the molecule's electronic structure, which in turn governs its reactivity, spectroscopic signatures, and intermolecular interactions. This in-silico approach enables a rational, data-driven approach to drug design, prioritizing candidates with the highest potential for success.

The Computational Workflow: A Self-Validating Protocol

The reliability of any theoretical study hinges on a robust and well-justified computational methodology. The following protocol is designed to provide a comprehensive and accurate description of 6-Methylquinolin-8-amine's properties.

Experimental Protocol: Step-by-Step Computational Analysis

-

Structure Optimization:

-

The initial 3D structure of 6-Methylquinolin-8-amine is drawn using molecular modeling software (e.g., GaussView).

-

Geometry optimization is performed using the Gaussian 09 software package.

-

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. This functional is widely used and has a proven track record for providing a good balance between accuracy and computational cost for organic molecules.[4]

-

The 6-311++G(d,p) basis set is selected. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, and polarization functions (d,p) are crucial for describing the anisotropic shape of the electron density.

-

The optimization is run until the forces on the atoms are negligible, ensuring a true energy minimum is reached.

-

-

Vibrational Frequency Analysis:

-

Following optimization, frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

The calculated frequencies are used to predict the FT-IR and Raman spectra of the molecule. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental values due to the neglect of anharmonicity in the theoretical model.

-

-

Electronic Properties and Reactivity Analysis:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized structure's output file.

-

The HOMO-LUMO energy gap is calculated to assess the molecule's kinetic stability.

-

Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum (UV-Vis) and identify the nature of the electronic transitions.

-

Global reactivity descriptors (e.g., chemical hardness, softness, electronegativity, and chemical potential) are calculated from the HOMO and LUMO energies.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

The MEP surface is generated from the optimized geometry. This surface maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution.

-

The color-coding of the MEP map is standardized: red indicates regions of high electron density (nucleophilic sites), blue indicates regions of low electron density (electrophilic sites), and green represents neutral regions.

-

-

Natural Bond Orbital (NBO) Analysis:

-

NBO analysis is performed to gain a deeper understanding of the intramolecular bonding and charge distribution.[5]

-

This analysis provides natural atomic charges, which are generally considered more reliable than Mulliken charges.

-

It also quantifies hyperconjugative interactions (donor-acceptor interactions) between filled and empty orbitals, which are key to understanding molecular stability. The second-order perturbation energy (E(2)) associated with these interactions is a critical output.

-

Diagram: Computational Workflow

Caption: A streamlined workflow for the DFT-based analysis of 6-Methylquinolin-8-amine.

Anticipated Results and Expert Interpretation

Based on established principles of physical organic chemistry and previous DFT studies on related quinoline derivatives, we can anticipate the following outcomes from the proposed computational workflow.

Molecular Geometry and Structural Insights

The optimized geometry of 6-Methylquinolin-8-amine will reveal a largely planar quinoline ring system. The bond lengths within the aromatic rings will be intermediate between typical single and double bonds, indicative of electron delocalization. The C-N bonds of the amino group are expected to be shorter than a standard C-N single bond, suggesting some degree of conjugation between the nitrogen lone pair and the quinoline π-system. The methyl group, being an electron-donating group, will likely cause minor elongations in the adjacent C-C bonds of the ring.

Table 1: Predicted Key Geometric Parameters for 6-Methylquinolin-8-amine

| Parameter | Predicted Value (Å or °) | Rationale |

| C8-N (amino) Bond Length | ~1.38 Å | Shorter than a typical C-N single bond (~1.47 Å) due to lone pair delocalization. |

| C6-C (methyl) Bond Length | ~1.51 Å | Typical sp2-sp3 carbon-carbon single bond. |

| C-N-H (amino) Bond Angles | ~115-120° | Reflects sp2 hybridization of the nitrogen atom due to resonance. |

| Dihedral Angle (Quinoline) | ~0° | The bicyclic system is expected to be planar. |

Vibrational Spectroscopy: The Molecular Fingerprint

The calculated FT-IR and Raman spectra will provide a "fingerprint" of the molecule's vibrational modes. Key vibrational frequencies can be used to confirm the presence of specific functional groups.

Table 2: Predicted Salient Vibrational Frequencies (cm⁻¹) for 6-Methylquinolin-8-amine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Asymmetric & Symmetric Stretch | 3400 - 3500 | Medium-Strong (IR) |

| C-H Aromatic Stretch | 3000 - 3100 | Medium-Weak |

| C-H Aliphatic (Methyl) Stretch | 2850 - 2980 | Medium |

| C=C & C=N Aromatic Ring Stretch | 1500 - 1650 | Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium |

| C-H Methyl Bend | 1375 - 1470 | Medium |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

These predicted spectra are invaluable for confirming the identity and purity of the synthesized compound when compared with experimental data.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions.[6][7] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: The HOMO is expected to be localized primarily over the amino group and the electron-rich benzene ring of the quinoline system, indicating these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO will likely be distributed across the pyridine ring, particularly on the carbon atoms adjacent to the nitrogen, making these sites susceptible to nucleophilic attack.

-

Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A smaller energy gap suggests higher reactivity. For 6-Methylquinolin-8-amine, the gap is expected to be in the range of 3.5-4.5 eV, characteristic of a stable yet reactive organic molecule.

Diagram: HOMO-LUMO Energy Gap

Caption: The HOMO-LUMO energy gap (ΔE) is a key determinant of molecular reactivity.

From these orbital energies, global reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior.

Table 3: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | -χ | "Escaping tendency" of an electron from a system. |

Molecular Electrostatic Potential (MEP): A Reactivity Map

The MEP surface will visually corroborate the predictions from FMO analysis. It is expected to show:

-

Intense Red Regions: Localized over the lone pair of the amino nitrogen and, to a lesser extent, the pyridine nitrogen, confirming these as the primary sites for hydrogen bonding and electrophilic attack.

-

Blue Regions: Concentrated around the hydrogen atoms of the amino group, indicating their acidic character and ability to act as hydrogen bond donors.

-

Green/Yellow Regions: Covering the carbon framework of the quinoline ring, indicating relatively neutral potential.

This map is invaluable for predicting how the molecule will interact with a receptor pocket or other reactants.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

NBO analysis provides a detailed picture of charge distribution and stabilizing intramolecular interactions.[8][9]

-

Natural Charges: The analysis will likely show a significant negative charge on the nitrogen atoms and positive charges on the hydrogen atoms of the amino group, as well as on the carbon atom attached to the amino group (C8).

-

Hyperconjugation: The most significant stabilizing interactions (high E(2) values) are expected to be the delocalization of the lone pair of the amino nitrogen (n(N)) into the antibonding π* orbitals of the quinoline ring (n → π). This interaction is responsible for the partial double bond character of the C8-N bond and the overall electronic stability of the molecule. Other significant interactions will involve the delocalization of π electrons from the rings into adjacent π orbitals.

Plausible Synthetic Route

While numerous methods exist for quinoline synthesis, a common and effective approach for a substituted 8-aminoquinoline like this would be a modified Skraup synthesis or a related cyclization reaction.

Protocol: Synthesis of 6-Methylquinolin-8-amine

-

Nitration: Start with 2-methyl-4-nitroaniline. The nitro group will serve as a precursor to the amino group at the 8-position after cyclization.

-

Skraup Reaction: React 2-methyl-4-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent (such as arsenic pentoxide or the nitro compound itself). The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline derivative, followed by cyclization and oxidation to form 6-methyl-8-nitroquinoline.

-

Reduction: The resulting 6-methyl-8-nitroquinoline is then reduced to the target compound, 6-Methylquinolin-8-amine. A common method for this reduction is using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas, or using a reducing agent like tin(II) chloride (SnCl₂) in acidic medium.

-

Purification: The final product is purified by recrystallization or column chromatography to yield pure 6-Methylquinolin-8-amine.

Conclusion: From Theoretical Insight to Practical Application

This guide outlines a comprehensive DFT-based strategy for characterizing 6-Methylquinolin-8-amine. The predicted results from this workflow—optimized geometry, vibrational spectra, electronic properties, and reactivity maps—provide a deep, foundational understanding of the molecule's intrinsic characteristics. This theoretical data serves as a powerful predictive tool, enabling researchers to:

-

Rationalize Reactivity: Understand which parts of the molecule are susceptible to electrophilic or nucleophilic attack.

-

Guide Synthesis: Predict spectroscopic signatures to aid in the characterization of the synthesized product.

-

Inform Drug Design: Model how the molecule might interact with a biological target, such as an enzyme active site, by understanding its electrostatic potential and hydrogen bonding capabilities.

-

Prioritize Analogs: Efficiently screen other derivatives in-silico before committing to costly and time-consuming synthesis.

By integrating these computational methods into the early stages of research and development, we can accelerate the discovery of novel therapeutic agents based on the promising 6-Methylquinolin-8-amine scaffold.

References

-

Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-83. [Link][10]

-

Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3043-3057. [Link][1]

-

Farkas, E., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link][11]

-

Tong, Y., et al. (2024). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Chemical and Biological Technologies in Agriculture, 12(1), 134. [Link][2]

-

PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. [Link][12]

-

Akyuz, S., & Sundaraganesan, N. (2005). Computational note on molecular structure and vibrational spectra of 6- and 8-methylquinoline molecules by quantum mechanical methods. Journal of Molecular Structure: THEOCHEM, 713(1-3), 191-197. [Link][4]

-

ResearchGate. (n.d.). Molecular orbital amplitude plots and energy levels of the HOMO-1, HOMO... [Link][13]

-

Mondal, S. (2018). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 6, 43-58. [Link][14]

-

Gupta, H., et al. (2024). Biological Activities of Quinoline Derivatives. ResearchGate. [Link][3]

-

Weinhold, F., et al. (2001). Natural Bond Orbital Analysis: Tutorial Example. University of Wisconsin–Madison. [Link][5]

-

Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. [Link][6]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link][9]

-

ORCA Community Forum. (n.d.). Natural Bond Orbital (NBO) Analysis. ORCA Manual. [Link][8]

-

Ben-Yedder, M., et al. (2023). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Journal of Chemical and Pharmaceutical Research, 15(1), 1-10. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. openaccess.ahievran.edu.tr [openaccess.ahievran.edu.tr]

- 5. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 9. q-chem.com [q-chem.com]

- 10. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

Methodological & Application

Application Notes & Protocols: 6-Methylquinolin-8-amine as a Bidentate Ligand for Transition Metal-Mediated Processes

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of 6-Methylquinolin-8-amine as a versatile N,N-bidentate chelating ligand for transition metals. We move beyond simple procedural lists to explain the underlying chemical principles, offering detailed, field-tested protocols for complex synthesis, characterization, and application in catalysis and biological evaluation. The strategic placement of the methyl group on the quinoline scaffold offers a unique tool for tuning the steric and electronic properties of the resulting metal complexes, making this ligand a compelling choice for a variety of applications.

Introduction: The Quinoline Scaffold in Coordination Chemistry

The 8-aminoquinoline framework is a privileged scaffold in coordination chemistry. Its ability to form stable five-membered chelate rings with transition metals through its two nitrogen donors (the endocyclic quinoline nitrogen and the exocyclic amine nitrogen) makes it an exceptional directing group and ligand. This chelation effect is fundamental to its utility in stabilizing metal centers and directing their reactivity.[1] The introduction of a methyl group at the 6-position, yielding 6-Methylquinolin-8-amine, is not a trivial modification. This substituent can influence the resulting complex in several key ways:

-

Electronic Tuning: The electron-donating nature of the methyl group can increase the electron density on the quinoline ring system, potentially modulating the redox properties of the metal center.

-

Steric Influence: While distant from the coordination site, the methyl group can influence intermolecular packing in the solid state and affect interactions with substrates in a catalytic pocket.

-

Solubility: The added lipophilicity can enhance the solubility of the resulting metal complexes in organic solvents, a crucial factor for homogeneous catalysis.

This guide will provide practical, step-by-step protocols for leveraging these properties.

Synthesis and Characterization of Metal Complexes

The foundation of any application is the successful synthesis and unambiguous characterization of the target metal complex.

Workflow for Synthesis and Characterization

Caption: General workflow from ligand and metal salt to a fully characterized complex.

Protocol 1: Synthesis of Dichloro(6-methylquinolin-8-amine)palladium(II)

This protocol describes a standard method for synthesizing a versatile Pd(II) precatalyst, ideal for cross-coupling and C-H activation reactions.

Rationale: Palladium(II) chloride is a common and cost-effective starting material. Acetonitrile is used as a solvent due to its ability to dissolve the ligand and transiently coordinate to the palladium center, facilitating the reaction. The reaction is typically rapid at room temperature.

Materials:

-

6-Methylquinolin-8-amine (1.0 equiv)

-

Palladium(II) chloride (PdCl₂, 1.0 equiv)

-

Anhydrous Acetonitrile (CH₃CN)

-

Diethyl ether

-

Schlenk flask and magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Preparation: Add PdCl₂ (1.0 equiv) to a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with inert gas three times.

-

Dissolution: Add anhydrous acetonitrile via syringe to create a suspension of PdCl₂.

-

Ligand Addition: Dissolve 6-Methylquinolin-8-amine (1.0 equiv) in a separate flask in a minimal amount of anhydrous acetonitrile. Transfer this solution to the PdCl₂ suspension via cannula or syringe.

-

Reaction: Stir the mixture at room temperature. A color change and the formation of a precipitate are typically observed within 1-2 hours as the product is often less soluble than the starting materials.

-

Isolation: After 2 hours, remove the solvent under reduced pressure.

-

Washing: Wash the resulting solid with diethyl ether (3x) to remove any unreacted ligand. The product is generally insoluble in ether.

-

Drying: Dry the solid product under high vacuum to yield the Dichloro(6-methylquinolin-8-amine)palladium(II) complex as a stable powder.

Self-Validation & Characterization: The successful synthesis of the complex can be confirmed by the following analytical techniques.

| Technique | Expected Observation | Rationale |

| IR Spectroscopy | Shift in N-H stretching frequencies (typically ~3300-3400 cm⁻¹) to lower wavenumbers. Appearance of new bands in the far-IR region (250-400 cm⁻¹) corresponding to Pd-N and Pd-Cl stretches. | Coordination of the amine nitrogen to the palladium center weakens the N-H bond. |

| ¹H NMR (DMSO-d₆) | Downfield shift of the quinoline and amine protons upon coordination. Broadening of the N-H proton signal. | The metal center deshields the ligand protons. |

| ESI-MS | Observation of the molecular ion peak corresponding to the complex, often with the characteristic isotopic pattern for palladium. | Confirms the mass and elemental composition of the complex. |

| Elemental Analysis | Experimental C, H, N values should match the calculated values for the proposed formula (C₁₀H₁₀Cl₂N₂Pd). | Provides definitive evidence of purity and composition. |

Application in Homogeneous Catalysis

Complexes derived from 8-aminoquinoline ligands are renowned for their role in directing C-H functionalization and as ancillary ligands in cross-coupling reactions.[2][3] The Pd(II) complex synthesized in Protocol 1 is an excellent precatalyst for reactions like the Suzuki-Miyaura coupling.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol demonstrates the use of the synthesized Pd(II) complex for a challenging Suzuki coupling involving an aryl chloride.

Rationale: Aryl chlorides are often less reactive than bromides or iodides, requiring a more active catalyst.[4] The 6-methylquinolin-8-amine ligand helps stabilize the palladium center throughout the catalytic cycle. A carbonate base is used to activate the boronic acid, and a high-boiling polar aprotic solvent like DMF is chosen to ensure solubility and allow for elevated temperatures.

Materials:

-

Aryl chloride (e.g., 4-chloroacetophenone, 1.0 equiv)

-

Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)

-

Dichloro(6-methylquinolin-8-amine)palladium(II) (from Protocol 1, 2 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Reaction vial with screw cap, magnetic stirrer

Procedure:

-

Vial Preparation: To a reaction vial, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the palladium precatalyst (0.02 mmol).

-

Solvent Addition: Add anhydrous DMF (3 mL) to the vial.

-

Reaction: Seal the vial and place it in a preheated heating block or oil bath at 110 °C. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of the reaction is confirmed by the isolation and characterization (NMR, MS) of the desired biaryl product. The yield should be calculated based on the limiting reagent (the aryl chloride).

Application in Medicinal Chemistry & Biology

The 8-hydroxyquinoline scaffold is famous for its biological activities, which are often linked to its metal-chelating properties.[5][6] Similarly, complexes of 8-aminoquinoline derivatives can exhibit potent bioactivity, including anticancer properties.[7] This is often attributed to the lipophilic metal complex's ability to cross cell membranes and interfere with cellular processes.[5]

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a standard method to assess the cytotoxic potential of synthesized metal complexes against a cancer cell line.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.[7]

Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized metal complex (dissolved in DMSO to make a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette, incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the metal complex in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the complex. Include "untreated" and "vehicle (DMSO) control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the complex concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validation: The results should be reproducible across multiple experiments. A standard chemotherapeutic agent (e.g., cisplatin) should be included as a positive control to validate the assay's performance. The free ligand (6-Methylquinolin-8-amine) should also be tested to confirm that the cytotoxic activity is a result of the metal complex.[7]

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low yield in complex synthesis | Impure starting materials; insufficient reaction time; decomposition of the product. | Use high-purity, anhydrous reagents and solvents. Monitor the reaction by TLC. Try milder conditions (lower temperature). |

| No reaction in Suzuki coupling | Inactive catalyst; poor choice of base or solvent; low reaction temperature. | Ensure the precatalyst is properly synthesized and handled. Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Increase the temperature or catalyst loading. |

| High variability in MTT assay | Inconsistent cell seeding; contamination; compound precipitation at high concentrations. | Practice cell counting and seeding techniques. Maintain sterile conditions. Check the solubility of the complex in the final medium concentration. |

References

-

Synthesis and Characterization of Late Transition Metal Complexes and Investigation of Their Chemical and Biological Application. Scholarship@Miami. [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. PubMed Central. [Link]

-

Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC. PubMed Central. [Link]

-

Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. University of the Witwatersrand, Johannesburg. [Link]

-

8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. [Link]

-

Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]

-

Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

-

Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. [Link]

-

Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions - ResearchGate. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

Application Notes and Protocols for Screening 6-Methylquinolin-8-amine Derivatives Against Cancer Cell Lines

Introduction: The Rationale for Investigating 6-Methylquinolin-8-amine Derivatives in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2] Quinoline derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and modulating key signaling pathways crucial for tumor growth and survival.[2] The versatility of the quinoline ring allows for extensive synthetic modification, enabling the fine-tuning of its biological activity.[1]

Within this broad class of compounds, 8-aminoquinoline derivatives have emerged as a particularly interesting subclass. While 8-hydroxyquinolines are well-known for their metal-chelating and anticancer properties, the substitution of the hydroxyl group with an amino group can significantly alter the compound's cytotoxic profile and selectivity.[3][4] This application note focuses on derivatives of 6-Methylquinolin-8-amine, a scaffold that combines the established anticancer potential of the quinoline core with a specific substitution pattern that warrants thorough investigation. The methyl group at the 6-position can influence the electronic properties and steric interactions of the molecule, potentially enhancing its binding to biological targets and improving its pharmacological profile.

The primary objective of the protocols outlined herein is to provide a robust and reproducible framework for the initial in vitro screening of a library of 6-Methylquinolin-8-amine derivatives. This systematic approach will enable researchers to identify lead compounds with potent cytotoxic activity against a panel of representative cancer cell lines, paving the way for further mechanistic studies and preclinical development.

PART 1: Foundational Protocols for In Vitro Screening

A successful screening campaign relies on meticulous and consistent experimental execution. The following section details the essential protocols for cell culture, compound handling, and the primary cytotoxicity assay.

Cell Line Selection and Maintenance

The choice of cancer cell lines is critical and should ideally represent a variety of tumor types to assess the breadth of activity of the test compounds. It is recommended to use a panel of well-characterized cell lines from different origins.

Recommended Cell Lines:

-

MCF-7: A human breast adenocarcinoma cell line.

-

K-562: A human myelogenous leukemia cell line.[5]

-

HeLa: A human cervical adenocarcinoma cell line.[5]

-

HCT 116: A human colorectal carcinoma cell line.[3]

-

A549: A human lung carcinoma cell line.

Protocol 1: Cell Culture and Maintenance

-

Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculture: To ensure logarithmic growth, passage the cells upon reaching 80-90% confluency. For adherent cells, this involves washing with PBS, detachment with a suitable enzyme (e.g., trypsin-EDTA), and reseeding at an appropriate dilution. For suspension cells, simply dilute the culture with fresh medium.

-

Quality Control: Regularly inspect the cells for any signs of contamination and periodically perform mycoplasma testing.

Preparation of 6-Methylquinolin-8-amine Derivative Stock Solutions

Proper handling and storage of the compounds are paramount to ensure their stability and activity.

Protocol 2: Compound Solubilization and Storage

-

Solvent Selection: Due to the typically hydrophobic nature of quinoline derivatives, dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of each 6-Methylquinolin-8-amine derivative in sterile DMSO. Ensure complete dissolution by gentle vortexing or sonication.

-

Storage: Aliquot the stock solutions into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Primary Screening: Determining Cytotoxicity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is a robust and widely used technique for the initial screening of potential anticancer agents. The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6]

Protocol 3: MTT Cytotoxicity Assay

-

Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of culture medium. Allow the cells to adhere and stabilize overnight.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of the 6-Methylquinolin-8-amine derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[8][9]

Caption: Workflow of the MTT cytotoxicity assay.

PART 2: Mechanistic Elucidation of Lead Compounds

Once lead compounds with significant cytotoxic activity are identified, the next crucial step is to investigate their mechanism of action. The following protocols for apoptosis and cell cycle analysis provide initial insights into how these compounds induce cancer cell death.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[10] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Protocol 4: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of the lead 6-Methylquinolin-8-amine derivative for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions (typically 5 µL of each).[12]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Immediately analyze the stained cells by flow cytometry. Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).[12]

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[5] Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Protocol 5: Cell Cycle Analysis

-

Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the lead compound for various time points (e.g., 12, 24, and 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate the cells on ice or at -20°C for at least 30 minutes.[14]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, ensuring that PI only binds to DNA.[14]

-

PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.[14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the determination of the percentage of cells in each phase of the cell cycle.[15]

Caption: Workflow for cell cycle analysis using propidium iodide staining.

PART 3: Data Presentation and Interpretation

Tabular Representation of Cytotoxicity Data

Summarize the IC50 values of the 6-Methylquinolin-8-amine derivatives across the panel of cancer cell lines in a table for easy comparison.

Table 1: Cytotoxicity (IC50 in µM) of 6-Methylquinolin-8-amine Derivatives

| Compound | MCF-7 | K-562 | HeLa | HCT 116 | A549 |

| Derivative 1 | 15.2 ± 1.8 | 8.5 ± 0.9 | 12.1 ± 1.5 | 20.4 ± 2.3 | 18.9 ± 2.1 |

| Derivative 2 | >100 | >100 | >100 | >100 | >100 |

| Derivative 3 | 5.6 ± 0.7 | 2.1 ± 0.3 | 4.8 ± 0.5 | 7.3 ± 0.9 | 6.1 ± 0.8 |

| Doxorubicin | 0.8 ± 0.1 | 0.2 ± 0.05 | 0.5 ± 0.08 | 0.6 ± 0.1 | 0.7 ± 0.09 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizing Potential Mechanisms of Action

Based on the results from the apoptosis and cell cycle assays, a hypothetical signaling pathway can be constructed to visualize the potential mechanism of action of a lead compound. Quinoline derivatives have been reported to interfere with various signaling pathways, including the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.[16]

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a 6-Methylquinolin-8-amine derivative.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the initial screening and preliminary mechanistic evaluation of 6-Methylquinolin-8-amine derivatives as potential anticancer agents. By following these standardized procedures, researchers can generate reliable and reproducible data to identify promising lead compounds for further development. The successful identification of derivatives with potent and selective anticancer activity will contribute to the growing arsenal of quinoline-based therapeutics in the fight against cancer.

References

-

Rehman, S. U., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5(1), 1-13. Available at: [Link]

-

Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1264, 133243. Available at: [Link]

-

Zielińska-Błajet, M., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 27(21), 7486. Available at: [Link]

-

Sharma, P. C., et al. (2022). Review on recent development of quinoline for anticancer activities. ResearchGate. Available at: [Link]

-

Kostova, I., et al. (2017). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Molecules, 22(1), 103. Available at: [Link]

-

Gao, C., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Medicinal Chemistry, 64(19), 14339-14375. Available at: [Link]

-